molecular formula C14H21NO B1238426 3-(3-ethylazepan-3-yl)phenol CAS No. 59263-75-1

3-(3-ethylazepan-3-yl)phenol

Cat. No.: B1238426
CAS No.: 59263-75-1
M. Wt: 219.32 g/mol
InChI Key: SRKPTFLLCFBPCD-UHFFFAOYSA-N
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Description

3-(3-Ethylazepan-3-yl)phenol (IUPAC name: 3-ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one) is a heterocyclic compound featuring a seven-membered azepane ring fused with a lactam (azepan-2-one) group. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.338 g/mol . The structure includes:

  • A hydroxyphenyl group at position 3 of the azepane ring.
  • Ethyl and methyl substituents on the nitrogen atom and azepane backbone.

Properties

CAS No.

59263-75-1

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(3-ethylazepan-3-yl)phenol

InChI

InChI=1S/C14H21NO/c1-2-14(8-3-4-9-15-11-14)12-6-5-7-13(16)10-12/h5-7,10,15-16H,2-4,8-9,11H2,1H3

InChI Key

SRKPTFLLCFBPCD-UHFFFAOYSA-N

SMILES

CCC1(CCCCNC1)C2=CC(=CC=C2)O

Canonical SMILES

CCC1(CCCCNC1)C2=CC(=CC=C2)O

Synonyms

N-(desmethyl)meptazinol
N-desmethylmeptazinol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethylazepan-3-yl)phenol can be achieved through several methods:

    Nucleophilic Aromatic Substitution: This method involves the substitution of an aromatic halide with a nucleophile.

    Reductive Amination: Another approach involves the reductive amination of a phenol derivative with an azepane precursor.

Industrial Production Methods

Industrial production of 3-(3-ethylazepan-3-yl)phenol may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethylazepan-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Electrophilic Substitution: Concentrated nitric acid (HNO3) for nitration, bromine water (Br2) for bromination.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Nitro-phenols, bromo-phenols

Mechanism of Action

The mechanism of action of 3-(3-ethylazepan-3-yl)phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(3-ethylazepan-3-yl)phenol with analogous compounds, focusing on molecular features and substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Structural Features
3-(3-Ethylazepan-3-yl)phenol C₁₅H₂₁NO₂ 247.34 Phenol, lactam Ethyl, methyl, hydroxyphenyl Azepane ring with fused lactam
3-Chlorophenol C₆H₅ClO 128.56 Phenol Chlorine Simple halogenated phenol
3-Fluoro-4-nitrophenol C₆H₄FNO₃ 173.10 Phenol, nitro Fluoro, nitro Nitro- and halogen-substituted phenol
3-Methyl-1,1'-biphenyl C₁₂H₁₀ 154.21 Aromatic hydrocarbon Methyl Biphenyl with methyl substitution
Key Observations:

Complexity: The azepane-containing compound is structurally more complex than simple substituted phenols (e.g., 3-chlorophenol) due to its fused heterocyclic ring and lactam group.

Molecular Weight: The compound’s higher molecular weight (247.34 g/mol) compared to simpler phenols (128–173 g/mol) suggests differences in solubility, boiling points, and pharmacokinetic properties.

Limitations of Available Data

The evidence provided lacks critical information on:

  • Physicochemical properties (e.g., melting point, solubility) of 3-(3-ethylazepan-3-yl)phenol.
  • Biological activity or toxicity profiles for direct pharmacological comparison.
  • Synthetic routes or industrial applications beyond its technical-grade classification .

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